molecular formula C9H16N4 B11714033 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine

1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine

Cat. No.: B11714033
M. Wt: 180.25 g/mol
InChI Key: WKMVAUIUJYVRHX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine. One common method uses phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization . Another method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .

Industrial Production Methods

The industrial production of this compound is designed to be efficient and scalable. The methods avoid the use of highly toxic or expensive reagents, making them suitable for large-scale production. The reaction steps are optimized for safety and simplicity, ensuring that the process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or amines .

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, as an intermediate for dipeptidyl peptidase-4 inhibitors, it helps regulate blood sugar levels by inhibiting the enzyme that degrades incretin hormones . This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood sugar control.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine is unique due to its combination of a pyrazole ring and a piperazine ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C9H16N4/c1-12-5-2-9(11-12)8-13-6-3-10-4-7-13/h2,5,10H,3-4,6-8H2,1H3

InChI Key

WKMVAUIUJYVRHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2CCNCC2

Origin of Product

United States

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